molecular formula C22H22ClN5O2 B14945956 2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide

2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide

Cat. No.: B14945956
M. Wt: 423.9 g/mol
InChI Key: MKRBWEFKMLDVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a tetrazole ring, a chlorobenzyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the chlorobenzyl and acetamide groups. Common synthetic routes may involve the use of reagents such as sodium azide, chlorobenzyl chloride, and acetylenic compounds under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and chlorobenzyl group may play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE is unique due to its combination of a tetrazole ring and a chlorobenzyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

2-[5-[4-[(2-chlorophenyl)methoxy]phenyl]tetrazol-2-yl]-N-(3-methylpent-1-yn-3-yl)acetamide

InChI

InChI=1S/C22H22ClN5O2/c1-4-22(3,5-2)24-20(29)14-28-26-21(25-27-28)16-10-12-18(13-11-16)30-15-17-8-6-7-9-19(17)23/h1,6-13H,5,14-15H2,2-3H3,(H,24,29)

InChI Key

MKRBWEFKMLDVDU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.